molecular formula C15H21FN2O2S B6446084 N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640979-49-1

N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446084
CAS RN: 2640979-49-1
M. Wt: 312.4 g/mol
InChI Key: HIABFPVTLXSLKL-UHFFFAOYSA-N
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Description

N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (N-FPCPS) is an organosulfur compound that has been widely studied in the scientific community. The compound is of interest due to its potential application in various areas such as drug design, synthesis, and biochemistry. N-FPCPS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Scientific Research Applications

N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied in the scientific community for its potential application in various areas. One of the most promising areas of research for N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its potential use as an anti-inflammatory agent. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to possess anti-tumor and anti-microbial activities. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.

Mechanism of Action

The exact mechanism of action of N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is still under investigation. However, it is believed that N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide acts by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-microbial effects, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to possess neuroprotective, antioxidant, and anti-apoptotic effects. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been found to possess anti-angiogenic effects, which may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments has several advantages. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is soluble in organic solvents and has a low toxicity profile. However, there are some limitations to the use of N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is relatively expensive and is not commercially available in large quantities. In addition, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is sensitive to light and should be stored in a dark environment.

Future Directions

There are a number of potential future directions for the use of N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be further studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of various types of cancer. N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could also be studied for its potential use as a neuroprotective agent, as well as for its potential use in the treatment of neurological disorders. In addition, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be studied for its potential use as an antioxidant, as well as for its potential use in the treatment of oxidative stress-related diseases. Finally, N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be studied for its potential use as an anti-apoptotic agent, as well as for its potential use in the treatment of apoptosis-related diseases.

Synthesis Methods

N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized through a number of methods. The most commonly used method is the reaction of 1-fluorophenylmethylpiperidine-3-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as the primary product. Other methods for the synthesis of N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide include the reaction of 1-fluorophenylmethylpiperidine-3-carboxylic acid with cyclopropanesulfonyl bromide in the presence of a base, and the reaction of 1-fluorophenylmethylpiperidine-3-carboxylic acid with cyclopropanesulfonyl fluoride in the presence of a base.

properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABFPVTLXSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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